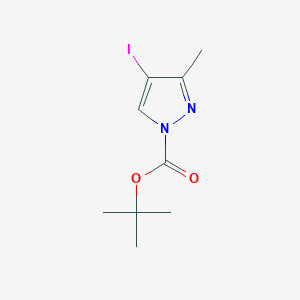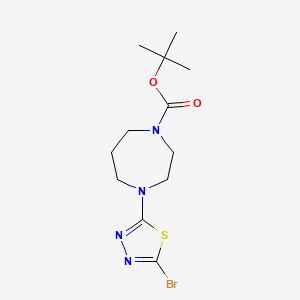
2-(2-Methyl-benzyl)-isothiourea
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Isothioureas, including compounds similar to 2-(2-Methyl-benzyl)-isothiourea, have been studied for their potential in cancer treatment. S-pentabromobenzylisothiourea derivatives, for example, demonstrated substantial cytotoxicity towards various human cancer cell lines, including glioblastoma, leukemia, and adenocarcinoma. These compounds exhibit pharmacological activity potentially due to their ability to induce apoptosis in cancer cells, as observed in a study involving human acute myelogenous leukemia cell line KG-1 (Koronkiewicz, Romiszewska, Chilmonczyk, & Kazimierczuk, 2015).
Biological Activity in Synthesized Compounds
Isothioureas have been synthesized in various forms for research into their biological activities. In one study, the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids led to the synthesis of SMe-isothiourea methyl esters and corresponding urea carboxylates. These compounds, which include structures similar to 2-(2-Methyl-benzyl)-isothiourea, possess potential biological activities warranting further investigation (Padilla-Martínez et al., 2019).
Antimicrobial Properties
New acylthiourea derivatives have shown significant antimicrobial activity at low concentrations against various bacterial and fungal strains. The antimicrobial activity depends on the substituents attached to the thiourea nitrogen, indicating a potential area for further exploration in compounds like 2-(2-Methyl-benzyl)-isothiourea (Limban et al., 2011).
Catalytic Applications
Isothiourea has been used as a catalyst in various chemical reactions. For instance, it has been employed in the transfer hydrogenation of α,β-unsaturated para-nitrophenyl esters, demonstrating its versatility as a catalyst in organic synthesis (Wu, Young, & Smith, 2020).
Inhibition of Nitric Oxide Synthesis
Benzyl- and phenyl-isothioureidic derivatives have been synthesized and evaluated for their inhibitory effects on nitric oxide synthesis. This research indicates potential therapeutic applications in conditions where nitric oxide synthesis needs to be controlled (Paesano et al., 2005).
Eigenschaften
IUPAC Name |
(2-methylphenyl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJRGZBAITSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-benzyl)-isothiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)
![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)


![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)


![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)
![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)